molecular formula C12H16INO6 B4939922 2-[2-(4-Iodophenoxy)ethylamino]ethanol;oxalic acid

2-[2-(4-Iodophenoxy)ethylamino]ethanol;oxalic acid

Cat. No.: B4939922
M. Wt: 397.16 g/mol
InChI Key: OBNVRFOVQBFZHF-UHFFFAOYSA-N
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Description

2-[2-(4-Iodophenoxy)ethylamino]ethanol; oxalic acid is a chemical compound that combines an iodinated phenoxy group with an ethylaminoethanol moiety, and is often used in various scientific research applications. The presence of iodine in the phenoxy group makes it particularly interesting for certain types of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Iodophenoxy)ethylamino]ethanol typically involves the reaction of 4-iodophenol with ethylene oxide to form 2-(4-iodophenoxy)ethanol. This intermediate is then reacted with ethylenediamine to produce the final compound. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Iodophenoxy)ethylamino]ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive form.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[2-(4-Iodophenoxy)ethylamino]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving iodine metabolism and thyroid function.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-Iodophenoxy)ethylamino]ethanol involves its interaction with specific molecular targets. The iodine atom in the phenoxy group can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The ethylaminoethanol moiety can also interact with cellular components, affecting cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodophenoxy)ethanol: Lacks the ethylamino group, making it less versatile in certain applications.

    2-(4-Bromophenoxy)ethylaminoethanol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    2-(4-Chlorophenoxy)ethylaminoethanol: Contains a chlorine atom, which affects its chemical properties and uses.

Uniqueness

The presence of the iodine atom in 2-[2-(4-Iodophenoxy)ethylamino]ethanol makes it unique compared to its bromine and chlorine analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and applications, particularly in fields like radiopharmaceuticals and thyroid research.

Properties

IUPAC Name

2-[2-(4-iodophenoxy)ethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO2.C2H2O4/c11-9-1-3-10(4-2-9)14-8-6-12-5-7-13;3-1(4)2(5)6/h1-4,12-13H,5-8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNVRFOVQBFZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNCCO)I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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